molecular formula C8H7IO2 B057072 Methyl 2-iodobenzoate CAS No. 610-97-9

Methyl 2-iodobenzoate

Cat. No.: B057072
CAS No.: 610-97-9
M. Wt: 262.04 g/mol
InChI Key: BXXLTVBTDZXPTN-UHFFFAOYSA-N
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Description

Methyl 2-iodobenzoate can be prepared from 2-iodobenzoic acid via esterification. It undergoes cobalt-catalyzed cyclization with aldehydes to form phthalide derivatives. The microbial dihydroxylation of this compound forms a nonracemic iodocyclohexene carboxylate intermediate. This intermediate forms the precursor for preparing kibdelone C.

Scientific Research Applications

  • Oxidizing Reagents : Methyl 2-iodobenzoate is used in the preparation of esters of 2-iodoxybenzoic acid, which are hypervalent iodine compounds acting as valuable oxidizing reagents. These compounds can oxidize alcohols to aldehydes or ketones (Zhdankin et al., 2005).

  • Catalytic Oxidations : It's involved in catalytic oxidations, where the methyl groups in derivatives like TetMe-IBX lower the activation energy for hypervalent twisting, facilitating oxidations of alcohols and sulfides at room temperature (Moorthy et al., 2011).

  • Cross-Coupling Reactions : this compound plays a role in copper-catalyzed cross-coupling reactions, particularly with bromozinc difluorophosphonate. It's shown that the carboxylate group in this compound can promote these reactions (Jover, 2018).

  • Cyclization Reactions : It is used in cyclization reactions with aromatic aldehydes to produce phthalide derivatives, a process catalyzed by cobalt bidentate phosphine complexes (Chang et al., 2007).

  • Difluoromethylation : this compound is used in the difluoromethylation process. For instance, the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate has been implemented on a multikilogram scale for producing high-purity yields (Sperry & Sutherland, 2011).

  • Pharmaceutical Imaging : this compound derivatives are used in the synthesis of compounds for imaging inflammation in preclinical models. For example, [(125)I]IodoDPA-713, synthesized from this compound, targets the translocator protein (TSPO) for quantification of inflammation (Wang et al., 2009).

  • Organic Synthesis : It serves as an intermediate in organic syntheses, such as the preparation of nonracemic iodocyclohexene carboxylate used in asymmetric preparations (Endoma-Arias & Hudlický, 2011).

  • Grignard Reagent Preparation : In educational settings, this compound is used to demonstrate the preparation of Grignard reagents through halogen-metal exchange reactions (Snider, 2015).

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Mode of Action:

Methyl 2-iodobenzoate is synthesized from 2-iodobenzoic acid via esterification. It has been observed to undergo cobalt-catalyzed cyclization with aldehydes, leading to the formation of phthalide derivatives . Additionally, microbial dihydroxylation of this compound results in a nonracemic iodocyclohexene carboxylate intermediate .

Action Environment:

Environmental factors, such as pH, temperature, and solvent polarity, can influence this compound’s stability and reactivity.

: MilliporeSigma: this compound : MilliporeSigma: this compound

Properties

IUPAC Name

methyl 2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXLTVBTDZXPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060594
Record name Benzoic acid, 2-iodo-, methyl ester
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

610-97-9
Record name Methyl 2-iodobenzoate
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Record name Methyl 2-iodobenzoate
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Record name Methyl 2-iodobenzoate
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Record name Benzoic acid, 2-iodo-, methyl ester
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Record name Benzoic acid, 2-iodo-, methyl ester
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Record name Methyl 2-iodobenzoate
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Record name METHYL 2-IODOBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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